4,7-Dichloropyrido[2,3-d]pyrimidine
Overview
Description
4,7-Dichloropyrido[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H3Cl2N3 and its molecular weight is 200.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
- An original collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines, designed as potential kinase inhibitors, was synthesized from 4,7-dichloropyrido[3,2-d]pyrimidine. Some compounds selectively inhibited DYRK1A and CDK5 kinases, with compound 27 showing significant inhibitory activity (Dehbi et al., 2014).
Cell Proliferation and Oxidative Stress
- New pyrido[2,3-d]pyrimidines, including derivatives 3a and 3b, were evaluated for their effects on human peripheral blood mononuclear cells. These compounds modulated cell proliferation, cytokine secretion, ATP levels, and oxidative stress, with varying immunostimulant and immunosuppressive effects at different concentrations (Medjdoub et al., 2019).
Synthetic Approaches
- A multicomponent approach for the synthesis of Pyrido[2,3-d]pyrimidine, a heterocyclic compound with wide biological activities, was reviewed. This approach aligns with the principles of green chemistry, highlighting sustainable synthesis methods (Chaudhary, 2021).
Antitumor Activity
- Synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) was described. This compound showed potent inhibitory activity against mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Diverse Applications in Medicinal Chemistry
- The pyrido[2,3-d]pyrimidine scaffold has been used to develop compounds with various biological activities, including antiviral, antihistaminic, antibacterial, and more. This review highlights the synthetic methods and biomedical applications of these compounds (Jubete et al., 2019).
Regioselective Synthesis
- A study on the regioselective synthesis of 7-arylpyrido[2,3-d]pyrimidines via a selective cyclocondensation reaction was conducted. This synthesis approach provided new insights into the mechanism of forming pyrido[2,3-d]pyrimidines (Quiroga et al., 2002).
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential and are known to act on several therapeutic targets .
Mode of Action
Pyridopyrimidines, in general, are known for their biological potential and have been studied in the development of new therapies .
Biochemical Pathways
Pyridopyrimidines are known to interact with various biochemical pathways due to their biological potential .
Pharmacokinetics
The degree of lipophilicity of a compound, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells .
Result of Action
Pyridopyrimidines have shown therapeutic interest and are present in relevant drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,7-Dichloropyrido[2,3-d]pyrimidine. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Future Directions
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry due to its broad spectrum of activities . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on designing new selective, effective, and safe anticancer agents .
Biochemical Analysis
Biochemical Properties
4,7-Dichloropyrido[2,3-d]pyrimidine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines . By inhibiting dihydrofolate reductase, this compound effectively reduces the availability of tetrahydrofolate, thereby impacting DNA and RNA synthesis. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting dihydrofolate reductase, this compound disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells. Furthermore, the compound’s interaction with cell signaling proteins can modulate pathways involved in cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of dihydrofolate reductase, which leads to a decrease in tetrahydrofolate levels and subsequent disruption of nucleotide synthesis . This inhibition is achieved through direct binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, this compound may interact with other biomolecules, such as transcription factors and kinases, leading to changes in gene expression and protein activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of dihydrofolate reductase and prolonged disruption of nucleotide synthesis, resulting in cumulative effects on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by selectively targeting rapidly dividing cells, such as cancer cells, while sparing normal cells . At higher doses, this compound can induce toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. These adverse effects are likely due to the compound’s broad inhibition of dihydrofolate reductase and subsequent impact on nucleotide synthesis in normal tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with dihydrofolate reductase and the folate cycle . By inhibiting dihydrofolate reductase, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of folate derivatives required for nucleotide synthesis. This disruption affects the overall metabolic flux and can lead to alterations in metabolite levels, particularly those involved in purine and pyrimidine biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is likely taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in rapidly dividing tissues, such as tumors.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase and other cytoplasmic proteins . It may also be transported to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins. The localization of this compound is likely regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Properties
IUPAC Name |
4,7-dichloropyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZQRLAIVDILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626868 | |
Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-44-9 | |
Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552331-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-dichloropyrido[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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